molecular formula C7H7Cl2NO2S B13261597 3,5-dichloro-N-methylbenzene-1-sulfonamide

3,5-dichloro-N-methylbenzene-1-sulfonamide

Cat. No.: B13261597
M. Wt: 240.11 g/mol
InChI Key: UGKXTBHRRYTDHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-methylbenzene-1-sulfonamide typically involves the chlorination of N-methylbenzenesulfonamide. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional steps such as solvent extraction and distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Sulfonic acids or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

3,5-Dichloro-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The chlorine atoms on the benzene ring may enhance the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and the N-methyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

3,5-dichloro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-3-5(8)2-6(9)4-7/h2-4,10H,1H3

InChI Key

UGKXTBHRRYTDHH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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